

Spectroscopic Profile of 2-Chloro-5-ethylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

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Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Chloro-5-ethylphenol** (CAS No. 153812-97-6), a substituted phenolic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein serves as a valuable reference for substance identification, characterization, and quality control. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a visual workflow of the spectroscopic analysis process.

Chemical Structure

IUPAC Name: **2-Chloro-5-ethylphenol** Molecular Formula: C₈H₉ClO Molecular Weight: 156.61 g/mol SMILES: CCC1=CC(=C(C=C1)Cl)O

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Chloro-5-ethylphenol**. This data has been generated using validated computational models and should be used as a reference. Experimental verification is recommended for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2-Chloro-5-ethylphenol** (Solvent: CDCl₃, Frequency: 500 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20	d	1H	H-6 (Aromatic)
~6.85	d	1H	H-3 (Aromatic)
~6.70	dd	1H	H-4 (Aromatic)
~5.50	s (broad)	1H	-OH (Phenolic)
~2.60	q	2H	-CH ₂ - (Ethyl)
~1.20	t	3H	-CH ₃ (Ethyl)

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, s: singlet

Table 2: Predicted ¹³C NMR Data for **2-Chloro-5-ethylphenol** (Solvent: CDCl₃, Frequency: 125 MHz)

Chemical Shift (δ) ppm	Assignment
~152.0	C-1 (C-OH)
~140.0	C-5 (C-Ethyl)
~130.0	C-3 (Aromatic CH)
~122.0	C-2 (C-Cl)
~120.0	C-6 (Aromatic CH)
~115.0	C-4 (Aromatic CH)
~28.0	-CH ₂ - (Ethyl)
~15.0	-CH ₃ (Ethyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopy Data for **2-Chloro-5-ethylphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600 - 3400	Broad	O-H stretch (phenolic)
~3100 - 3000	Medium	Aromatic C-H stretch
~2970 - 2850	Medium	Aliphatic C-H stretch (ethyl group)
~1600, 1480	Strong	C=C aromatic ring stretch
~1250	Strong	C-O stretch (phenolic)
~820	Strong	C-H out-of-plane bend (aromatic)
~750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Chloro-5-ethylphenol** (Electron Ionization - EI)

m/z Ratio	Relative Intensity (%)	Assignment
156/158	High	[M] ⁺ / [M+2] ⁺ (isotopic pattern of Cl)
141/143	Medium	[M-CH ₃] ⁺ / [M-CH ₃ +2] ⁺
128	Medium	[M-C ₂ H ₄] ⁺
93	Low	[M-C ₂ H ₄ -Cl] ⁺

Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments required to acquire the spectroscopic data for **2-Chloro-5-ethylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Chloro-5-ethylphenol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Record ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum with a spectral width of approximately 250 ppm and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, finely grind a small amount of **2-Chloro-5-ethylphenol** with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . A background spectrum (of the KBr pellet or salt plates) should be recorded and subtracted from the sample spectrum.

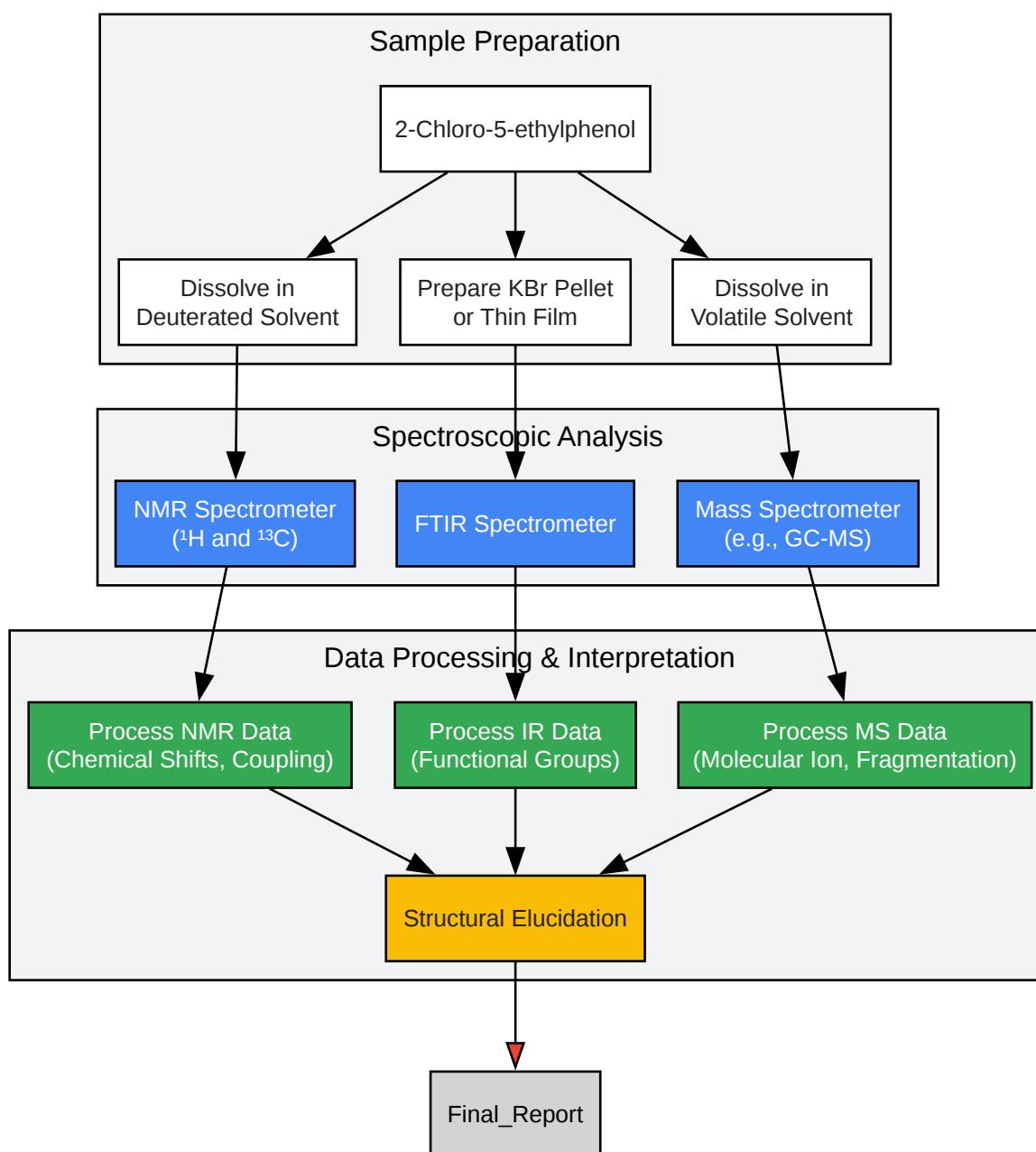
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-Chloro-5-ethylphenol** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS) for separation prior to analysis.

- Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.
- Mass Analysis: Acquire the mass spectrum using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge ratio (m/z) range of approximately 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-5-ethylphenol**.



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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **2-Chloro-5-ethylphenol**, which is invaluable in the absence of readily available experimental data. The provided protocols offer a standardized approach for the experimental determination of its spectroscopic properties. It is imperative to note that while predicted data offers significant insights, experimental verification remains the gold standard for unequivocal structural confirmation and characterization.

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